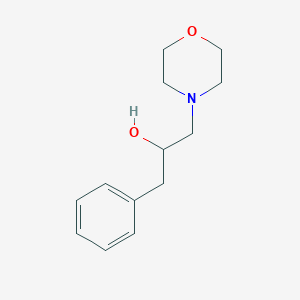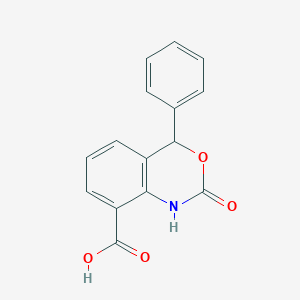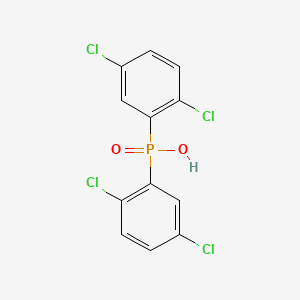
Bis(2,5-dichlorophenyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-dichlorophenyl)phosphinic acid: is an organophosphorus compound characterized by the presence of two 2,5-dichlorophenyl groups attached to a phosphinic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dichlorophenyl)phosphinic acid typically involves the reaction of 2,5-dichlorophenyl derivatives with phosphinic acid precursors. One common method includes the use of hydrochloric acid as a catalyst in ethanol, where the starting bis(aniline) derivative is obtained from the bis-nitro compound by reduction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis, dealkylation, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2,5-dichlorophenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2,5-dichlorophenyl)phosphinic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity, including antibacterial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections and as a component in drug design.
Wirkmechanismus
The mechanism of action of bis(2,5-dichlorophenyl)phosphinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the behavior of other biologically active molecules. It may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Bis(3-aminophenyl)phosphinic acid
- Phosphonic acids and their derivatives
Uniqueness: Bis(2,5-dichlorophenyl)phosphinic acid is unique due to the presence of two 2,5-dichlorophenyl groups, which impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
109817-47-2 |
|---|---|
Molekularformel |
C12H7Cl4O2P |
Molekulargewicht |
356.0 g/mol |
IUPAC-Name |
bis(2,5-dichlorophenyl)phosphinic acid |
InChI |
InChI=1S/C12H7Cl4O2P/c13-7-1-3-9(15)11(5-7)19(17,18)12-6-8(14)2-4-10(12)16/h1-6H,(H,17,18) |
InChI-Schlüssel |
HEDWIBWJVGAWNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)P(=O)(C2=C(C=CC(=C2)Cl)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)
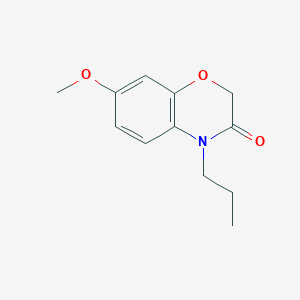
![3-[(E)-(3,3,5-Trimethylcyclohexylidene)amino]propan-1-ol](/img/structure/B14333258.png)
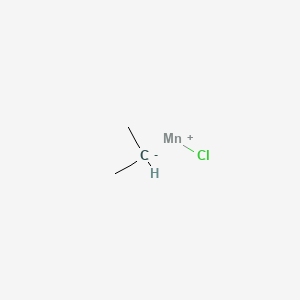

methanethione](/img/structure/B14333271.png)
![3,6,9,15-Tetraoxa-13-azabicyclo[9.3.1]pentadecane](/img/structure/B14333281.png)
![4-(4-Fluorophenyl)-3-[4-(phenylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14333290.png)

![2,4-Dimethyl-5,7-bis(methylsulfanyl)pyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B14333306.png)

